Nateglinide

Descripción

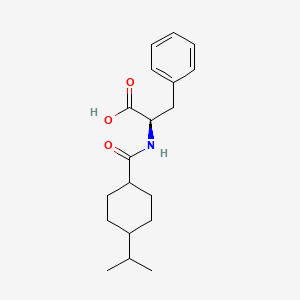

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFLUMRDSZNSF-OFLPRAFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040687 | |

| Record name | Nateglinide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Nateglinide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

105816-04-4, 105816-06-6 | |

| Record name | Nateglinide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nateglinide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nateglinide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Nateglinide in Rodent Models

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pharmacokinetic (PK) and bioavailability characteristics of nateglinide in commonly used rodent models. As a Senior Application Scientist, the aim is to synthesize field-proven insights with established scientific principles to empower researchers in designing, executing, and interpreting preclinical studies involving this rapid-acting insulin secretagogue. This document deviates from rigid templates to offer a narrative that follows the logical flow of a preclinical PK investigation, from foundational knowledge to detailed experimental execution and data interpretation.

Nateglinide: A Snapshot for the Preclinical Investigator

Nateglinide is a D-phenylalanine derivative that effectively lowers postprandial glucose levels by stimulating insulin secretion from pancreatic β-cells.[1][2] Its mechanism of action involves the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[1] A key characteristic of nateglinide is its rapid onset and short duration of action, which makes it a valuable agent for managing mealtime glucose excursions.[3]

Understanding the absorption, distribution, metabolism, and excretion (ADME) of nateglinide in rodent models is paramount for several reasons:

-

Translational Science: Rodent models, particularly rats and mice, are foundational in preclinical drug development. Their pharmacokinetic profiles provide the initial data for predicting human pharmacokinetics and establishing a safe therapeutic window.

-

Efficacy and Toxicology Studies: The exposure levels (AUC) and peak concentrations (Cmax) achieved in rodents directly influence the observed efficacy in diabetic models and the safety margins in toxicology studies.

-

Formulation Development: Pharmacokinetic studies are essential for evaluating different drug formulations and their impact on bioavailability.

Comparative Pharmacokinetics: Unraveling Species and Strain-Specific Variability

While human pharmacokinetic data for nateglinide is well-documented, significant differences exist in rodent models. These variations underscore the importance of selecting the appropriate model and understanding its specific metabolic and physiological characteristics.

Key Pharmacokinetic Parameters at a Glance

The following table summarizes key pharmacokinetic parameters of nateglinide in different species. It is crucial to note that these values can be influenced by factors such as the specific strain, sex, health status (e.g., diabetic vs. healthy), and the experimental conditions.

| Parameter | Human | Rat (Wistar) | Rat (Goto-Kakizaki) |

| Oral Bioavailability (F%) | ~73%[3][4] | ~45% | Data not readily available |

| Time to Peak Concentration (Tmax) | ~1 hour[5] | ~0.5 hours | Similar to other rat strains |

| Elimination Half-Life (t½) | ~1.5 hours[2][5] | ~1.1 hours | Slightly altered in diabetic state |

| Protein Binding | >98% (primarily to albumin)[2] | High (>98%) | High (>98%) |

Insights from the Field: The lower oral bioavailability of nateglinide in rats compared to humans is a critical consideration for dose selection in preclinical studies. This is likely due to a more pronounced first-pass metabolism in the rodent liver. The rapid Tmax across species highlights the fast-acting nature of the compound.

Strain-Specific Considerations: Wistar vs. Sprague-Dawley Rats

The choice between Wistar and Sprague-Dawley rats, two common outbred strains, can impact pharmacokinetic outcomes. While direct comparative studies for nateglinide are limited, general physiological and metabolic differences between these strains are well-documented. For instance, Sprague-Dawley rats can have higher baseline P-glycoprotein (P-gp) expression in the intestine compared to Wistar rats, which could potentially influence the absorption of drugs that are P-gp substrates.[6] Furthermore, their metabolic profiles and endocrine responses can also differ, which may affect drug metabolism and clearance.[7][8]

Expert Recommendation: When initiating studies with a new compound, a pilot pharmacokinetic study in both strains can be invaluable to identify the most suitable model that aligns with the research objectives.

The Experimental Blueprint: A Self-Validating System for Robust Data

The integrity of any pharmacokinetic study hinges on a meticulously designed and executed experimental protocol. This section provides detailed, step-by-step methodologies that incorporate self-validating principles to ensure data reliability and reproducibility.

Animal Models and Husbandry

-

Species and Strain: The choice of rodent model should be scientifically justified. Wistar and Sprague-Dawley rats are commonly used for general pharmacokinetic screening. For diabetes-specific research, models like the Goto-Kakizaki (GK) rat (a non-obese model of type 2 diabetes) or the Zucker Diabetic Fatty (ZDF) rat can provide more clinically relevant insights.

-

Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the study to minimize stress-related physiological changes that could affect pharmacokinetics.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water, unless the study protocol requires fasting.

-

Fasting: For oral administration studies, an overnight fast (approximately 12 hours) is typically required to minimize the effect of food on drug absorption. Water should be available ad libitum.

Formulation and Administration: Ensuring Accurate Dosing

The formulation of nateglinide for oral administration is a critical step that directly impacts its dissolution and absorption.

Diagram: Workflow for Nateglinide Formulation and Oral Gavage

Caption: A streamlined workflow for the preparation and oral administration of nateglinide to rodents.

Step-by-Step Protocol for Oral Gavage:

-

Vehicle Selection: A common and generally well-tolerated vehicle for suspending poorly water-soluble drugs like nateglinide is 0.5% methylcellulose in water.

-

Dose Calculation and Preparation:

-

Calculate the required amount of nateglinide based on the desired dose (in mg/kg) and the body weight of the animal.

-

Prepare the suspension to a concentration that allows for a dosing volume of 5-10 mL/kg for rats and 10 mL/kg for mice.

-

Ensure the suspension is homogenous by vortexing or brief sonication before each administration.

-

-

Administration Technique:

-

Gently restrain the animal. For rats, this can often be done without a restrainer by a skilled handler. For mice, a commercial restraint device may be necessary.

-

Measure the appropriate length of the gavage needle (from the tip of the animal's nose to the last rib) to avoid accidental perforation of the esophagus or stomach.

-

Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth until it passes into the esophagus. The animal should swallow as the tube is passed. Never force the needle.

-

Administer the dose smoothly and withdraw the needle along the same path.

-

Observe the animal for a few minutes post-dosing for any signs of distress.

-

Blood Sampling: Capturing the Pharmacokinetic Profile

Given nateglinide's short half-life, a well-designed serial blood sampling schedule is crucial to accurately define its pharmacokinetic profile, particularly the absorption and elimination phases.

Diagram: Serial Blood Sampling Workflow in Mice

Caption: Workflow for serial blood sampling from the tail vein of a mouse for pharmacokinetic analysis.

Step-by-Step Protocol for Serial Tail Vein Sampling in Mice:

-

Restraint: Place the mouse in a suitable restraint device that allows access to the tail.

-

Vasodilation: Warm the tail using a heat lamp to increase blood flow. This is a critical step for obtaining an adequate sample volume.

-

Sampling Time Points: For a drug with a short half-life like nateglinide, a typical sampling schedule after oral administration would be: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, and 6 hours.

-

Collection:

-

Make a small, clean incision in the lateral tail vein with a sterile scalpel blade or a 27G needle.

-

Collect the blood (typically 20-50 µL) into a capillary tube coated with an anticoagulant (e.g., K2EDTA).

-

After each collection, apply gentle pressure with a sterile gauze pad to stop the bleeding.

-

-

Sample Processing:

-

Immediately transfer the blood into a microcentrifuge tube containing the appropriate anticoagulant.

-

Centrifuge the samples to separate the plasma.

-

Transfer the plasma to a clean tube and store at -80°C until analysis.

-

Bioanalysis: Quantifying Nateglinide in Rodent Plasma

A validated bioanalytical method is the cornerstone of accurate pharmacokinetic data. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a robust and widely accessible method for quantifying nateglinide in plasma.

Step-by-Step Protocol for HPLC-UV Analysis:

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL plasma sample, add 100 µL of a protein precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., gliclazide).

-

Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.0) in a ratio of approximately 60:40 (v/v) often provides good separation.

-

Flow Rate: A flow rate of 1.0 mL/min is typical.

-

Detection: Set the UV detector to a wavelength of 210 nm.

-

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Metabolism and Excretion: The Fate of Nateglinide in Rodents

Nateglinide is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[3] In humans, CYP2C9 is the major enzyme responsible for its metabolism, with a minor contribution from CYP3A4.[1]

Diagram: Major Metabolic Pathways of Nateglinide

Caption: Simplified overview of the primary metabolic pathways of nateglinide.

The major metabolites of nateglinide are formed through the hydroxylation of the isopropyl group.[5] These metabolites have significantly less pharmacological activity than the parent compound.[1] While the specific CYP isoforms responsible for nateglinide metabolism in rats and mice may differ from humans, the overall metabolic pathways are generally similar. For instance, in rats, CYP2C11 is a major contributor to the metabolism of many drugs.

Excretion: Nateglinide and its metabolites are primarily excreted in the urine.[5] Biliary excretion also plays a role, and some degree of enterohepatic recirculation has been observed in rats.

Factors Influencing Nateglinide Pharmacokinetics in Rodents

Several factors can influence the pharmacokinetic profile of nateglinide in rodent models, and these should be carefully considered during study design and data interpretation.

-

Disease State: Diabetic models, such as the GK rat, may exhibit altered drug metabolism and disposition compared to healthy animals. Studies have shown that the plasma concentration of nateglinide can be higher and its total clearance lower in GK rats compared to normal rats.[9]

-

Co-administered Drugs: The potential for drug-drug interactions should be considered, especially when nateglinide is administered with other antidiabetic agents. While studies in humans have shown no clinically relevant pharmacokinetic interactions between nateglinide and metformin, it is good practice to evaluate this in the specific rodent model being used.

-

Diet and Gut Microbiota: The composition of the diet and the gut microbiome can influence drug metabolism and absorption. Standardizing the diet and housing conditions can help to minimize this variability.

Conclusion: A Roadmap for Successful Preclinical Investigation

This in-depth technical guide provides a comprehensive framework for conducting robust and reliable pharmacokinetic and bioavailability studies of nateglinide in rodent models. By understanding the species- and strain-specific differences, implementing meticulous experimental protocols, and utilizing validated bioanalytical methods, researchers can generate high-quality data that is essential for the successful preclinical development of this important antidiabetic agent. As a final word of advice from the field, always remember that a well-thought-out study design is the most critical determinant of data quality and the ultimate success of your research endeavors.

References

-

Clinical pharmacokinetics of nateglinide: a rapidly-absorbed, short-acting insulinotropic agent. PubMed. Available from: [Link]

-

Development, in vitro release and in vivo bioavailability of sustained release nateglinide tablets. ResearchGate. Available from: [Link]

-

Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury. ResearchGate. Available from: [Link]

-

Pharmacokinetics and metabolism of nateglinide in humans. PubMed. Available from: [Link]

-

Clinical pharmacokinetics of nateglinide: a rapidly-absorbed, short-acting insulinotropic agent. PubMed. Available from: [Link]

-

Endocrine differences between the Wistar and Sprague-Dawley laboratory rat: influence of cold adaptation. PubMed. Available from: [Link]

-

Sex Differences in Intestinal P-Glycoprotein Expression in Wistar versus Sprague Dawley Rats. National Institutes of Health. Available from: [Link]

-

Wistar and Sprague-Dawlay rats demonstrate distinct features of metabolic profile after acute myocardial infarction. ResearchGate. Available from: [Link]

-

Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes. PubMed. Available from: [Link]

-

Efficacy and safety of nateglinide in type 2 diabetic patients with modest fasting hyperglycemia. PubMed. Available from: [Link]

-

Pharmacokinetics and metabolism of nateglinide in humans. ResearchGate. Available from: [Link]

-

Evaluation of the Pharmacokinetics of the Pancreastatin Inhibitor PSTi8 Peptide in Rats: Integration of In Vitro and In Vivo Findings. MDPI. Available from: [Link]

-

Anti-diabetic Drug Nateglinide Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]

-

Cytotoxic and genotoxic effects of nateglinide on human ovarian, prostate, and colon cancer cell lines. Annals of Medical Research. Available from: [Link]

-

Mealtime glucose regulation with nateglinide in healthy volunteers: comparison with repaglinide and placebo. PubMed. Available from: [Link]

-

Nateglinide. PubMed. Available from: [Link]

-

Murine Pharmacokinetic Studies. National Institutes of Health. Available from: [Link]

-

Inhibition of human liver microsomal CYP by nateglinide. PubMed. Available from: [Link]

-

Quantitative Analysis of Nateglinide Pharmacokinetics and Pharmacodynamics in Type 2 Diabetic Rats. Longdom Publishing. Available from: [Link]

-

Characterization of binding by repaglinide and nateglinide with glycated human serum albumin using high-performance affinity microcolumns. National Institutes of Health. Available from: [Link]

-

Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug–Drug Interaction. ResearchGate. Available from: [Link]

- Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. Google Patents.

-

Study of protein binding of acidic drug, Nateglinide, in human plasma albumin solution by high performance capillary electrophoresis/frontal analysis. ResearchGate. Available from: [Link]

-

Rapid and simple method for the analysis of nateglinide in human plasma using HPLC analysis with UV detection. PubMed. Available from: [Link]

-

Drug interactions of nateglinide. ResearchGate. Available from: [Link]

-

Development and validation of analytical method for the estimation of nateglinide in rabbit plasma. Semantic Scholar. Available from: [Link]

-

MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. National Institutes of Health. Available from: [Link]

-

Gad Vehicles Database. Available from: [Link]

-

In-vitro plasma protein binding. Protocols.io. Available from: [Link]

-

Cyclophosphamide Pharmacokinetics in Mice: A Comparison Between Retro Orbital Sampling Versus Serial Tail Vein Bleeding. The Open Pharmacology Journal. Available from: [Link]

-

Metabolite identification (liver microsomes, mouse, CD-1). Eurofins Discovery. Available from: [Link]

-

Stereoselective binding of chiral anti-diabetic drug nateglinide to plasma proteins. PubMed. Available from: [Link]

-

(PDF) Development and Validation of an HPLC–UV Method for the Determination of Insulin in Rat Plasma: Application to Pharmacokinetic Study. ResearchGate. Available from: [Link]

-

Vehicle selection for nonclinical oral safety studies. ResearchGate. Available from: [Link]

-

Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug-Drug Interaction. PubMed. Available from: [Link]

-

14-day Subchronic Oral Gavage Study with Octamethylcyclotetrasiloxane in Rats.. Available from: [Link]

-

Development and validation of an HPLC-FLD method for the determination of ripretinib in rat plasma and application to a pharmaco. Journal of Pharmacy & Pharmacognosy Research. Available from: [Link]

-

Bioequivalence Studies: Designing an Effective Sampling Schedule. BioPharma Services. Available from: [Link]

-

Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. Semantic Scholar. Available from: [Link]

-

DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. National Institutes of Health. Available from: [Link]

-

Drug interactions of meglitinide antidiabetics involving CYP enzymes and OATP1B1 transporter. National Institutes of Health. Available from: [Link]

-

Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. National Institutes of Health. Available from: [Link]

-

Biomedical Informatics Approaches to Identifying Drug-Drug Interactions: Application to Insulin Secretagogues. National Institutes of Health. Available from: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of nateglinide: a rapidly-absorbed, short-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nateglinide stimulates glucagon-like peptide-1 release by human intestinal L cells via a K(ATP) channel-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of nateglinide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sex Differences in Intestinal P-Glycoprotein Expression in Wistar versus Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endocrine differences between the Wistar and Sprague-Dawley laboratory rat: influence of cold adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

Nateglinide Transport Mechanisms Across the Blood-Brain Barrier: A Mechanistic Exclusion Analysis

This technical guide details the transport mechanisms of Nateglinide across the blood-brain barrier (BBB), focusing on the physicochemical and transporter-based exclusion principles that define its CNS safety profile.

Executive Summary: The Safety of Exclusion

Nateglinide (N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine) is a rapid-onset insulin secretagogue used in the management of Type 2 Diabetes. Unlike sulfonylureas that may carry risks of prolonged hypoglycemia and potential CNS effects, Nateglinide exhibits a "fast-on/fast-off" kinetic profile and negligible central nervous system (CNS) penetration.

For researchers and drug developers, Nateglinide represents a masterclass in CNS Exclusion Design . Its inability to cross the BBB is not accidental but a result of a tripartite mechanistic barrier:

-

Stereochemical Incompatibility: As a D-phenylalanine derivative, it evades the L-Type Amino Acid Transporter 1 (LAT1), the primary gateway for large neutral amino acids.

-

Ionization Trapping: An acidic pKa ensures it remains ionized (anionic) at physiological pH, preventing passive diffusion.

-

High Protein Binding: >98% plasma protein binding restricts the free fraction (

) available for equilibration.

Physicochemical Determinants of BBB Permeability

The primary barrier to Nateglinide CNS entry is passive exclusion driven by its physicochemical properties.

Ionization and Lipophilicity

Nateglinide contains a carboxylic acid moiety with a pKa of approximately 3.1. At the pH of blood (7.4) and the brain interstitial fluid (7.3), the molecule exists almost exclusively in its ionized (anionic) form.

| Parameter | Value | Impact on BBB Transport |

| Molecular Weight | 373.5 Da | Favorable (<400 Da), but negated by charge. |

| pKa (Acidic) | ~3.1 | Critical Barrier: >99.9% ionized at pH 7.4. |

| LogD (pH 7.4) | ~1.8 | Moderate lipophilicity, but charge prevents membrane intercalation. |

| Protein Binding | 98-99% | Critical Barrier: Low |

The Free Fraction Hypothesis

According to the free drug hypothesis, only the unbound drug (

Active Transport Mechanisms: The Gatekeepers

While passive diffusion is restricted, the "D-phenylalanine" backbone suggests potential interaction with amino acid transporters. However, stereoselectivity acts as a functional "lockout" mechanism.

The LAT1 Evasion (Stereochemical Exclusion)

The BBB is rich in LAT1 (SLC7A5) , which transports Large Neutral Amino Acids (LNAAs) like Leucine and Phenylalanine.

-

Mechanism: LAT1 functions as an exchanger (antiport), bringing LNAAs in and pumping glutamine out.

-

The Nateglinide Exception: LAT1 is highly stereoselective for L-isomers . Nateglinide is a D-phenylalanine derivative. This stereochemical inversion prevents recognition by the LAT1 substrate binding pocket, effectively closing the "Trojan Horse" route that other amino acid-mimetic drugs (e.g., L-DOPA, Gabapentin) utilize.

Efflux Transporters (P-gp/ABCB1 and OATPs)

While Nateglinide is a known substrate for hepatic transporters (OATP1B1, OATP1B3) which facilitates its rapid liver clearance, its interaction at the BBB differs:

-

P-glycoprotein (P-gp/MDR1): Nateglinide is a weak substrate for P-gp. However, because its passive permeability is already so low (due to ionization), the contribution of active efflux to its exclusion is secondary to its inability to enter.

-

Brain OATPs (OATP1A2): Unlike hepatic OATPs, brain-specific OATP1A2 transports organic anions. However, Nateglinide's high affinity for hepatic OATPs does not translate to effective transport via BBB-specific isoforms, further restricting influx.

Mechanistic Pathway Diagram

The following diagram illustrates the "Exclusion Cascade" preventing Nateglinide from entering the CNS.

Figure 1: The Nateglinide Exclusion Cascade. Note the failure of LAT1 recognition due to D-stereochemistry and the blockade of passive diffusion by ionization.

Experimental Protocols for Validation

To empirically validate these mechanisms, a tiered experimental approach is required. This protocol distinguishes between passive permeability, transporter affinity, and efflux liability.

Tier 1: Flux Assay in Polarized Cell Lines (MDCK-MDR1)

Objective: Determine the Efflux Ratio (ER) and confirm low passive permeability (

Protocol:

-

Cell System: MDCK-II cells transfected with human MDR1 (P-gp).

-

Preparation: Seed cells on Transwell® polycarbonate filters (0.4 µm pore size). Culture for 4-5 days until TEER > 200

. -

Dosing: Prepare Nateglinide (10 µM) in HBSS (pH 7.4). Include Lucifer Yellow as a paracellular integrity marker.

-

Transport:

-

A-to-B (Apical to Basolateral): Mimics blood-to-brain entry.

-

B-to-A (Basolateral to Apical): Mimics brain-to-blood efflux.

-

-

Inhibition Step: Repeat in the presence of Zosuquidar (2 µM) or Verapamil (50 µM) to inhibit P-gp.

-

Analysis: Quantify via LC-MS/MS.

Calculations:

Success Criteria:

- (Indicates low passive permeability).

- (Indicates active efflux), reducing to ~1.0 with inhibitor.

Tier 2: LAT1 Competitive Uptake Assay (HEK293-LAT1)

Objective: Confirm that Nateglinide (D-isomer) does not compete with L-Phenylalanine for LAT1 transport.

Protocol:

-

Cell System: HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

-

Tracer:

-L-Phenylalanine (L-Phe). -

Procedure:

-

Incubate cells with

-L-Phe (1 µM) in Na+-free choline chloride buffer (LAT1 is Na+-independent). -

Co-incubate with increasing concentrations of unlabeled Nateglinide (1 µM - 1 mM).

-

Positive Control: Co-incubate with unlabeled L-Leucine (known inhibitor).

-

-

Readout: Lyse cells and measure radioactivity via scintillation counting.

Expected Result:

-

L-Leucine will show an

in the low micromolar range. -

Nateglinide should show no significant inhibition of L-Phe uptake, confirming it is not a substrate/inhibitor of LAT1.

Clinical Implications

The inability of Nateglinide to cross the BBB is a critical safety feature.

-

Hypoglycemia Awareness: Unlike sulfonylureas (e.g., Glibenclamide), which can penetrate the CNS and potentially disrupt central glucose sensing neurons (K_ATP channels in the hypothalamus), Nateglinide's action is restricted to the periphery (pancreatic

-cells). This preserves the brain's ability to sense hypoglycemia and trigger counter-regulatory responses. -

Drug-Drug Interactions (DDI): Since Nateglinide does not rely on BBB transporters for entry, DDIs involving P-gp inhibitors (e.g., verapamil, ketoconazole) are unlikely to cause dangerous CNS accumulation, as the ionization barrier remains intact.

References

-

Hu, S., et al. (2005). Mechanisms of Nateglinide Action: Kinetics and Selectivity. Journal of Pharmacology and Experimental Therapeutics.

-

Hammarlund-Udenaes, M. (2010). The Blood-Brain Barrier and CNS Penetration: A Drug Discovery Point of View. Frontiers in Neuroscience.

-

Dickens, D., et al. (2013). Transport of Nateglinide by Rat Organic Anion Transporting Polypeptides. Journal of Pharmacy and Pharmacology.

-

Uchino, H., et al. (2002). Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1). Molecular Pharmacology.

-

Tournier, N., et al. (2011). Strategies to Assess Blood-Brain Barrier Penetration of Drugs. Drug Discovery Today.

Metabolic Pathways of Nateglinide: A Comprehensive Analysis of CYP2C9 and CYP3A4 Mediated Biotransformation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nateglinide, a rapid-acting insulin secretagogue for the management of type 2 diabetes mellitus, undergoes extensive hepatic metabolism, a critical determinant of its pharmacokinetic profile and clinical efficacy. This technical guide provides a detailed examination of the metabolic pathways of Nateglinide, with a primary focus on the roles of cytochrome P450 enzymes CYP2C9 and CYP3A4. We will explore the major biotransformation routes, the resulting metabolites, and their pharmacological activity. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to investigate these pathways in vitro, including reaction phenotyping, microsomal stability, and chemical inhibition assays. By synthesizing mechanistic data with practical methodologies, this document serves as an authoritative resource for scientists engaged in drug metabolism research and the development of antidiabetic agents.

Introduction to Nateglinide

Nateglinide is a D-phenylalanine derivative belonging to the meglitinide class of oral antidiabetic drugs.[1] Its primary mechanism of action involves the blockade of ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells.[2] This action mimics the effect of high intracellular ATP, leading to membrane depolarization, calcium ion influx, and subsequent exocytosis of insulin-containing granules.[2] A key characteristic of Nateglinide is its rapid onset and short duration of action, which makes it particularly effective for controlling postprandial glucose excursions while minimizing the risk of sustained hyperinsulinemia and hypoglycemia between meals.[1][2]

The clinical performance of Nateglinide is significantly influenced by its rapid absorption and extensive metabolic clearance.[3] Understanding the enzymes responsible for its biotransformation is paramount for predicting and managing drug-drug interactions (DDIs), assessing the impact of genetic polymorphisms, and ensuring patient safety and therapeutic efficacy.

The Role of Cytochrome P450 in Drug Metabolism

The cytochrome P450 (CYP) superfamily of enzymes represents the most important catalyst for the oxidative metabolism of drugs and other xenobiotics in humans.[4][5] These membrane-bound hemoproteins, located primarily in the liver, are responsible for approximately 80% of all oxidative drug metabolism.[4][5] Within this superfamily, the CYP2C and CYP3A subfamilies are particularly crucial.

-

CYP2C9: This is the most abundantly expressed CYP2C isozyme in the human liver, accounting for about 20% of the total hepatic CYP content.[6] It plays a major role in the metabolism of approximately 15% of clinically used drugs, many of which have narrow therapeutic indices.[6]

-

CYP3A4: This is the most abundant CYP enzyme in the human liver and intestine, responsible for the metabolism of over 50% of all marketed drugs.[7] Its broad substrate specificity makes it a key player in a vast number of drug-drug interactions.

Given their central role in drug clearance, both CYP2C9 and CYP3A4 are critical enzymes to characterize during drug development.

Nateglinide Metabolism: Key Pathways and Metabolites

In vitro studies have definitively shown that Nateglinide is extensively metabolized, with the liver being the principal site of its biotransformation. The metabolic process is dominated by two primary cytochrome P450 isozymes.[8][9][10]

Primary Metabolic Pathways

The metabolism of Nateglinide proceeds mainly through two routes:

-

Hydroxylation: The primary and rate-limiting step is the oxidation of the isopropyl group on the Nateglinide molecule.[11][12] This results in the formation of several hydroxylated metabolites.

-

Glucuronidation: Following hydroxylation, the metabolites can undergo Phase II conjugation with glucuronic acid, which increases their water solubility and facilitates their renal excretion.[8][10][11]

Contribution of CYP2C9 and CYP3A4

The oxidative metabolism of Nateglinide is not equally distributed between the contributing enzymes. A clear hierarchy has been established through in vitro experiments using human liver microsomes and recombinant CYP enzymes.[13]

| Enzyme | Relative Contribution to Metabolism |

| CYP2C9 | ~70% |

| CYP3A4 | ~30% |

| Table 1: Relative contribution of CYP isozymes to Nateglinide metabolism.[8][9][10][14] |

This distribution underscores the critical role of CYP2C9 as the primary enzyme responsible for Nateglinide's clearance, making the drug susceptible to interactions with potent CYP2C9 inhibitors or inducers, and to the genetic variability of the CYP2C9 gene.[1][14]

Major and Minor Metabolites

The biotransformation of Nateglinide yields at least nine identified metabolites.[13]

-

Major Metabolites: The predominant metabolites result from the hydroxylation of the isopropyl group.[11][12] The main metabolite, often denoted as M1, is formed by the hydroxylation of the methine carbon.[11][13] These major metabolites possess significantly less antidiabetic activity than the parent Nateglinide molecule.[8][10][13]

-

Minor Metabolites: An isoprene metabolite (M7) has been identified as a minor product.[13] Despite its low abundance (<7% of the dose), this metabolite exhibits pharmacological potency similar to that of the parent compound.[8][10][13] However, due to its low concentration, the overall therapeutic effect is overwhelmingly attributed to unchanged Nateglinide.[13]

Following oral administration, Nateglinide and its metabolites are rapidly and almost completely eliminated, with approximately 83% of the dose excreted in the urine and 10% in the feces.[8][9] Only about 16% is excreted as the unchanged parent drug, highlighting the extensive nature of its metabolism.[8][9][11]

Nateglinide Metabolic Pathway Diagram

Caption: Metabolic pathways of Nateglinide via CYP2C9 and CYP3A4.

Methodologies for Characterizing Nateglinide Metabolism

To elucidate the metabolic profile of a compound like Nateglinide, a series of validated in vitro experiments are essential. These assays provide quantitative data on enzyme contribution and metabolic rate, forming the basis for clinical DDI predictions.

Overview of In Vitro Models

-

Human Liver Microsomes (HLMs): These are subcellular fractions derived from hepatocytes that contain a high concentration of Phase I enzymes, including CYPs.[15] HLMs are a cost-effective and robust model for determining intrinsic clearance and for reaction phenotyping through chemical inhibition.[6][15]

-

Recombinant Human CYP Enzymes (rhCYPs): These are individual CYP enzymes expressed in a host system (e.g., bacteria, insect cells).[16][17] They provide an unambiguous way to identify which specific enzymes are capable of metabolizing a drug, free from the confounding activity of other enzymes present in HLMs.[17]

Experimental Protocol 1: Reaction Phenotyping with Recombinant CYPs

Objective: To determine the kinetic parameters of Nateglinide metabolism by individual CYP enzymes (specifically CYP2C9 and CYP3A4).

Causality: This experiment directly measures the capacity of each enzyme to metabolize the drug, providing definitive evidence of their involvement.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Nateglinide (e.g., 10 mM in DMSO).

-

Prepare a working buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) to ensure sustained enzyme activity.[18]

-

-

Incubation Setup:

-

In separate microcentrifuge tubes, pre-warm the reaction buffer at 37°C.

-

Add a specific amount of rhCYP2C9 or rhCYP3A4 enzyme (e.g., 10 pmol/mL final concentration) to their respective tubes.

-

Add Nateglinide to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM) to determine Michaelis-Menten kinetics.

-

-

Reaction Initiation and Termination:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

Incubate at 37°C with gentle agitation for a predetermined time (e.g., 15 minutes, within the linear range of metabolite formation).

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or another suitable compound).

-

-

Sample Processing and Analysis:

-

Vortex the terminated reactions and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.[18]

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the formation of the major hydroxylated metabolite using a validated UPLC-MS/MS method.

-

-

Data Analysis:

-

Plot the rate of metabolite formation versus Nateglinide concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax). The intrinsic clearance (CLint) is calculated as Vmax/Km.

-

Experimental Protocol 2: Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of Nateglinide in pooled human liver microsomes.

Causality: This assay measures the overall rate of disappearance of the parent drug, providing a quantitative measure of its metabolic lability.

Step-by-Step Methodology:

-

Reagent Preparation: As described in Protocol 4.2, but using pooled HLMs instead of rhCYPs.

-

Incubation Setup:

-

Prepare a master mix containing HLM protein (e.g., 0.5 mg/mL final concentration) in buffer.[15]

-

Add Nateglinide at a single, low concentration (e.g., 1 µM, typically below the expected Km).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation and Sampling:

-

Initiate the reaction by adding the NADPH-regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately add it to ice-cold acetonitrile with an internal standard to terminate the reaction.[15]

-

Include a "minus cofactor" control (incubated for 45 min without NADPH) to check for non-CYP degradation.

-

-

Sample Processing and Analysis: As described in Protocol 4.2. The analysis focuses on the disappearance of the parent drug (Nateglinide).

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of Nateglinide remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the half-life (t½) as 0.693/k.

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).

-

Workflow for In Vitro Metabolism Studies

Sources

- 1. Drug interactions of meglitinide antidiabetics involving CYP enzymes and OATP1B1 transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nateglinide? [synapse.patsnap.com]

- 3. Clinical pharmacokinetics of nateglinide: a rapidly-absorbed, short-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Nateglinide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and metabolism of nateglinide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. ClinPGx [clinpgx.org]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis [pubmed.ncbi.nlm.nih.gov]

- 17. Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

Preclinical Toxicology and Safety Assessment of Nateglinide: A Technical Review

Executive Summary

This technical guide provides a comprehensive review of the preclinical toxicology profile of Nateglinide (Starlix), a D-phenylalanine derivative insulin secretagogue. Unlike sulfonylureas, Nateglinide exhibits a "fast-on/fast-off" pharmacokinetic profile, selectively targeting the SUR1 subunit of KATP channels in pancreatic

The data presented herein synthesizes FDA Pharmacology Reviews and pivotal preclinical bioassays, demonstrating that Nateglinide possesses a low order of acute toxicity, is non-genotoxic, and exhibits a safety margin exceeding 30-fold relative to human therapeutic exposure in chronic rodent studies.

Pharmacodynamic Foundation & Mechanism of Action

To understand the toxicological boundaries of Nateglinide, one must first define its pharmacodynamic specificity. Toxicity in this class is often an extension of exaggerated pharmacology (hypoglycemia).

Selectivity and Safety

Nateglinide binds to the sulfonylurea receptor 1 (SUR1) on the ATP-sensitive potassium (KATP) channel.

-

Target: SUR1/Kir6.2 complex in pancreatic

-cells.[2] -

Safety Differentiator: It shows 300-fold lower affinity for the cardiac SUR2A isoform compared to SUR1. This selectivity is critical for safety pharmacology, as it prevents the inhibition of ischemic preconditioning in cardiac tissue—a known risk with non-selective sulfonylureas like glyburide.

Pathway Visualization

The following diagram illustrates the signal transduction pathway and Nateglinide's intervention point.

Figure 1: Mechanism of Action. Nateglinide binds SUR1, closing the KATP channel to trigger insulin release. The "Fast-Off" kinetics prevent prolonged depolarization.

Acute and Chronic Toxicology Profile

Acute Toxicity (LD50)

Acute toxicity studies indicate that Nateglinide is well-tolerated in rodents. Death occurred only at massive doses, far exceeding any plausible clinical overdose scenario.

| Species | Route | Sex | LD50 (mg/kg) | Clinical Signs |

| Mouse | Oral | M/F | > 2,000 | Hypoactivity, ptosis (eyelid drooping) |

| Rat | Oral | M/F | > 2,000 | Transient salivation, decreased activity |

| Dog | Oral | M/F | > 2,000* | Emesis (vomiting) prevented determination of true lethal dose |

*Note: In dogs, emesis is a dose-limiting factor rather than systemic toxicity.

Chronic Toxicity & Target Organs

In repeated-dose studies (up to 12 months in dogs, 2 years in rodents), the primary findings were related to exaggerated pharmacology :

-

Hypoglycemia: The direct result of insulin secretagogue activity.

-

Gastric Emptying: Delayed gastric emptying was observed in dogs, a known effect of elevated insulin/incretin signaling.

-

Pancreatic Hypertrophy: In rats, chronic stimulation of

-cells led to islet cell hyperplasia. This is a species-specific adaptive response to continuous secretagogue pressure and is not considered predictive of human carcinogenic risk at therapeutic doses.

Genotoxicity and Carcinogenicity

Regulatory mandates require a rigorous battery of genotoxicity assays to rule out DNA damage. Nateglinide tested negative across all standard assays.[3][4]

Genotoxicity Battery Results

-

Ames Test (In Vitro): Negative (with and without metabolic activation).

-

Mouse Lymphoma Assay: Negative.

-

Chromosome Aberration (CHO cells): Negative.

-

In Vivo Micronucleus (Mouse): Negative.[3]

Carcinogenicity Bioassays

Two-year bioassays were conducted to assess tumorigenic potential.[3][4][5]

-

Rats: Doses up to 900 mg/kg/day.[3]

-

Finding: Benign pancreatic islet cell adenomas were increased in females at the highest dose.[4]

-

Interpretation: This is a non-genotoxic mechanism caused by chronic receptor hyperstimulation (exhaustion/proliferation cycle). It is a known class effect for insulin secretagogues in rodents and is not considered relevant to humans at therapeutic exposures.

-

Safety Margins & Human Risk Assessment

The safety margins are calculated by comparing the No Observed Adverse Effect Level (NOAEL) in animals to the human exposure (AUC) at the maximum recommended daily dose (120 mg TID).

| Study Type | Species | NOAEL (mg/kg/day) | Human Exposure Multiple (AUC) |

| Sub-chronic Toxicity | Dog | 500 | ~50x |

| Carcinogenicity | Rat | 900 | ~30-40x |

| Carcinogenicity | Mouse | 400 | ~10-30x |

| Fertility | Rat | 600 | ~16x |

| Teratogenicity | Rabbit | 500 | ~8x |

Assessment: The margins are robust (>10x) for general toxicity and carcinogenicity. The lower margin in teratogenicity studies supports the FDA Category C designation, suggesting use during pregnancy only if potential benefits justify the potential risk to the fetus.

Experimental Protocol: GLP-Compliant In Vivo Micronucleus Assay

Expertise Note: The following protocol is designed to validate the non-genotoxic status of Nateglinide. Unlike simple toxicity tests, this assay requires precise timing to capture the proliferation kinetics of polychromatic erythrocytes (PCEs).

Objective

To evaluate the induction of micronuclei (chromosome fragments) in the bone marrow of mice following oral administration of Nateglinide.

Methodology

Test System: ICR Mice (5 males/5 females per group). Vehicle: 0.5% Methylcellulose (critical for suspension uniformity of Nateglinide).

Workflow:

-

Dose Range Finding: Administer 2000 mg/kg to 3 animals to confirm survival for 48 hours.

-

Main Study Dosing:

-

Group 1: Vehicle Control.

-

Group 2: Low Dose (500 mg/kg).

-

Group 3: Mid Dose (1000 mg/kg).

-

Group 4: High Dose (2000 mg/kg).

-

Group 5: Positive Control (Cyclophosphamide 40 mg/kg IP).

-

-

Sampling:

-

Sacrifice animals at 24 hours and 48 hours post-dose.

-

Extract bone marrow from the femur using Fetal Bovine Serum (FBS).

-

-

Slide Preparation:

-

Centrifuge marrow -> Resuspend pellet -> Smear on glass slides -> Air dry.

-

Stain with Acridine Orange (fluorescent) or Giemsa.

-

-

Analysis:

-

Count 2,000 Polychromatic Erythrocytes (PCEs) per animal.

-

Score for Micronucleated PCEs (MN-PCEs).

-

Cytotoxicity Check: Calculate the ratio of PCEs to Normochromatic Erythrocytes (NCEs). A decrease indicates bone marrow toxicity.

-

Quality Control Logic

-

Self-Validation: The Positive Control (Cyclophosphamide) must show a statistically significant increase in MN-PCEs for the assay to be valid.

-

Bioavailability Check: Clinical signs (hypoactivity) in High Dose animals confirm systemic absorption of Nateglinide.

Toxicology Workflow Visualization

The following diagram outlines the tiered approach used to validate Nateglinide safety, from cellular assays to chronic in vivo studies.

Figure 2: Preclinical Safety Evaluation Workflow. A tiered progression from in vitro screening to long-term in vivo bioassays.

References

-

FDA Center for Drug Evaluation and Research. (2000). Starlix (Nateglinide) Pharmacology Review, Application Number: 21-204. Retrieved from [Link]

- Hu, S., et al. (2000). Mechanism of action of nateglinide: A novel oral antidiabetic agent. Diabetes, 49(Supp 1).

-

Dunn, C.J., & Faulds, D. (2000). Nateglinide. Drugs, 60(3), 607-615. Retrieved from [Link]

-

Novartis Pharmaceuticals. (2020). Starlix (Nateglinide) Prescribing Information. Retrieved from [Link][7]

-

McLeod, J.F. (2004). Clinical Pharmacokinetics of Nateglinide. Clinical Pharmacokinetics, 43, 97–120. Retrieved from [Link]

Sources

- 1. Nateglinide: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Nateglinide from D-Phenylalanine

For: Researchers, scientists, and drug development professionals

Abstract

Nateglinide, chemically known as (-)-N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine, is a potent, short-acting oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3] As a D-phenylalanine derivative, its mechanism of action involves stimulating insulin secretion from pancreatic β-cells by closing ATP-sensitive K+ channels.[2][3][4][5] This application note provides a detailed, field-proven protocol for the synthesis of Nateglinide, starting from D-phenylalanine. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible synthetic route.

Introduction: The Rationale for Nateglinide Synthesis

The synthesis of Nateglinide is a critical process in the production of this important antidiabetic drug. The core of the synthesis involves the formation of an amide bond between D-phenylalanine and trans-4-isopropylcyclohexane carboxylic acid. The challenge lies in achieving this coupling with high yield and chiral purity, while minimizing side reactions. The protocol detailed herein employs a mixed anhydride intermediate of trans-4-isopropylcyclohexane carboxylic acid, which is then reacted with an aqueous alkaline solution of D-phenylalanine. This method is advantageous as it avoids the isolation of potentially unstable intermediates and allows for a streamlined, one-pot reaction in a biphasic system, leading to high-purity Nateglinide.[6][7]

Synthetic Strategy and Workflow

The overall synthetic workflow can be visualized as a two-step, one-pot process. The first step involves the activation of trans-4-isopropylcyclohexane carboxylic acid by forming a mixed anhydride with an alkyl chloroformate. The second step is the nucleophilic acyl substitution where the deprotonated amino group of D-phenylalanine attacks the mixed anhydride to form the desired amide bond, yielding Nateglinide.

Caption: Overall workflow for the synthesis of Nateglinide.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the patent literature, which have been demonstrated to be effective for the synthesis of Nateglinide.[6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Grade |

| trans-4-isopropylcyclohexane carboxylic acid | 170.25 | ≥98% |

| D-phenylalanine | 165.19 | ≥99% |

| Ethyl Chloroformate | 108.52 | ≥97% |

| Triethylamine | 101.19 | ≥99% |

| Sodium Hydroxide | 40.00 | ACS Reagent, ≥97% |

| Acetone | 58.08 | ACS Reagent, ≥99.5% |

| Hydrochloric Acid (concentrated) | 36.46 | ACS Reagent, 37% |

| Deionized Water | 18.02 | High Purity |

Step-by-Step Procedure

Step 1: Formation of the Mixed Anhydride

-

In a 5 L four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add acetone (800 ml), trans-4-isopropylcyclohexane carboxylic acid (100 g, 0.587 mol), and triethylamine (60.5 g, 0.598 mol).[6]

-

Stir the mixture at 25-30°C until all solids are dissolved.

-

Cool the reaction mixture to -10°C using an appropriate cooling bath (e.g., ice-salt or acetone-dry ice).

-

Slowly add ethyl chloroformate (63.7 g, 0.587 mol) to the reaction mixture over a period of 30-45 minutes, ensuring the temperature is maintained between -10°C and -5°C.

-

After the addition is complete, stir the reaction mixture at -10°C to -20°C for approximately 1 hour and 15 minutes to ensure the complete formation of the mixed anhydride.[6]

Causality Note: The use of triethylamine is to neutralize the HCl formed during the reaction of the carboxylic acid with ethyl chloroformate, driving the reaction towards the formation of the mixed anhydride. The low temperature is critical to prevent side reactions, such as the decomposition of the mixed anhydride and racemization.

Step 2: Preparation of the D-phenylalanine solution

-

In a separate 10 L reactor, add deionized water (1.5 L) and sodium hydroxide (37 g, 0.925 mol).[6]

-

Cool the solution to 0°C.

-

Add D-phenylalanine (153 g, 0.926 mol) in one portion and stir for 10 minutes.[6]

-

Add acetone (300 ml) to the D-phenylalanine solution and chill to between -5°C and 0°C.[6]

Causality Note: D-phenylalanine is dissolved in an aqueous solution of sodium hydroxide to deprotonate the amino group, forming the more nucleophilic amino anion, which is necessary for the subsequent reaction with the mixed anhydride. The presence of acetone helps to maintain a homogenous solution during the addition to the organic phase containing the mixed anhydride.

Step 3: Coupling Reaction

-

Add the chilled D-phenylalanine solution to the mixed anhydride reaction mixture in one portion. An exotherm will be observed, and the temperature should be controlled to not exceed -2°C to -3°C.[6]

-

Continue to chill and stir the reaction mass at a temperature between -2°C and -10°C for 30 minutes.[6]

-

Dilute the reaction mixture with a chilled (0°C) solution of acetone (300 ml) and deionized water (300 ml).[6]

-

Stir the reaction mass for an additional hour at -2°C to -10°C.[6]

Causality Note: The rapid addition of the D-phenylalanine solution is possible due to the controlled low temperature. The subsequent stirring ensures the completion of the coupling reaction. Dilution with a chilled acetone/water mixture prepares the reaction for the precipitation step and helps to control the crystal form of the product.

Step 4: Acidification and Isolation of Nateglinide

-

Acidify the reaction mixture by the slow addition of a solution of concentrated hydrochloric acid (160 g) diluted with water (200 ml) over 30 minutes, maintaining the temperature between -10°C and 10°C. The final pH should be less than 2.[6]

-

Add an additional 2.5 L of water to the mixture and stir at 0°C to 10°C for 1 hour to ensure complete precipitation.[6]

-

Filter the precipitated product and wash the solid with a 1:1 mixture of methanol and water, followed by a wash with deionized water until the filtrate is at a neutral pH.[6]

-

Dry the product at 60-70°C until the loss on drying (LOD) is less than 2%. The expected yield is approximately 71% with a purity of >97% by HPLC.[6]

Causality Note: Acidification protonates the carboxylate of Nateglinide, rendering it insoluble in the aqueous medium and causing it to precipitate. The washing steps are crucial for removing any unreacted starting materials, salts, and other impurities.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism.

Caption: Reaction mechanism for the synthesis of Nateglinide.

Safety and Handling Precautions

-

Ethyl Chloroformate: Highly flammable, corrosive, and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

-

Hydrochloric Acid: Highly corrosive. Causes severe skin and eye burns. Handle with extreme care and appropriate PPE.

-

General Precautions: The reaction should be carried out by trained personnel. Ensure that an emergency shower and eyewash station are readily accessible.

Characterization and Quality Control

-

Melting Point: The melting point of the final product should be determined and compared to the literature value (approximately 129-130°C).[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the Nateglinide and to quantify any impurities, particularly the cis-isomer and the L-enantiomer.[1]

-

Spectroscopic Analysis (IR, NMR): Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the synthesized Nateglinide.[9]

Conclusion

The protocol described in this application note provides a robust and scalable method for the synthesis of high-purity Nateglinide from D-phenylalanine. By understanding the rationale behind each step, from the formation of the mixed anhydride intermediate to the final precipitation of the product, researchers can confidently reproduce this synthesis. Adherence to the detailed procedure and safety precautions is essential for a successful outcome.

References

- US Patent US8658821B2.Process for the preparation of nateglinide.

- WO Patent WO2004018408A1.Synthesis and purification of nateglinide.

-

Jin, J. (2007). Study on Synthesis of Nateglinide. Chinese Pharmaceutical Journal, 42(12), 946-948. [Link]

- US Patent Application US20130165686A1.Process for the Preparation of Nateglinide.

-

European Patent EP1765769B1. Process for the preparation of nateglinide. European Patent Office. [Link]

-

Hu, S. (2001). The mechanisms underlying the unique pharmacodynamics of nateglinide. ResearchGate. [Link]

-

Hu, S., et al. (2001). The mechanisms underlying the unique pharmacodynamics of nateglinide. PubMed. [Link]

-

BrainKart. Insulin Secretagogue: D-Phenylalanine Derivative.[Link]

-

Ohnota, H., et al. (1998). Nateglinide, a D-phenylalanine derivative lacking either a sulfonylurea or benzamido moiety, specifically inhibits pancreatic beta-cell-type K(ATP) channels. PubMed. [Link]

-

US Patent 6,861,553 B2. Process for preparing nateglinide and intermediates thereof. Google Patents. [Link]

- KR Patent KR20150146007A.A new method for producing nateglinide.

-

Amino Acid D-Phenylalanine Derivatives. Nateglinide.[Link]

Sources

- 1. US20130165686A1 - Process for the Preparation of Nateglinide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The mechanisms underlying the unique pharmacodynamics of nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brainkart.com [brainkart.com]

- 5. Nateglinide, a D-phenylalanine derivative lacking either a sulfonylurea or benzamido moiety, specifically inhibits pancreatic beta-cell-type K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Study on Synthesis of Nateglinide [journal11.magtechjournal.com]

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Nateglinide in Human Plasma

Abstract

This application note details a comprehensive, sensitive, and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Nateglinide in human plasma. Nateglinide is an amino-acid derivative oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1][2] Accurate measurement of its plasma concentrations is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This protocol employs a straightforward protein precipitation extraction technique and utilizes a stable isotope-labeled internal standard (Nateglinide-d5) to ensure accuracy and precision. The method has been developed and validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5]

Introduction: The Rationale for a Robust Bioanalytical Method

Nateglinide stimulates insulin secretion from the pancreas in a glucose-dependent manner, making it an effective agent for managing postprandial hyperglycemia.[1][2] Its pharmacokinetic profile is characterized by rapid absorption and elimination.[6] Therefore, a reliable and sensitive analytical method is essential to accurately characterize its concentration-time profile in human plasma. LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalytical applications.[1] This application note provides a step-by-step protocol for a validated LC-MS/MS method, designed for high-throughput analysis in a research or drug development setting. The use of a deuterated internal standard, Nateglinide-d5, is a critical component of this method, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing the most accurate correction for analytical variability.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Nateglinide Reference Standard | Sigma-Aldrich or equivalent | ≥98% purity |

| Nateglinide-d5 (Internal Standard) | Cayman Chemical or equivalent | ≥99% deuterated forms |

| Acetonitrile | Honeywell or equivalent | LC-MS Grade |

| Methanol | Honeywell or equivalent | LC-MS Grade |

| Formic Acid | Thermo Fisher Scientific or equivalent | LC-MS Grade |

| Water | Milli-Q® system or equivalent | Ultrapure, 18.2 MΩ·cm |

| Human Plasma (K2EDTA) | BioIVT or other accredited vendor | Pooled, drug-free |

Experimental Protocols

Preparation of Stock and Working Solutions

Expertise & Experience: The careful preparation of stock and working solutions is fundamental to the accuracy of the entire assay. Using recently calibrated balances and volumetric glassware is paramount. Stock solutions are prepared in an organic solvent to ensure complete dissolution of the analyte and internal standard.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Nateglinide and Nateglinide-d5 into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and bring to volume. Mix thoroughly.

-

These stock solutions should be stored at 2-8°C when not in use.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Nateglinide by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions are used to spike into blank plasma to create calibration standards and quality control samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Nateglinide-d5 primary stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL. This solution will be used for the protein precipitation step.

-

Sample Preparation: Protein Precipitation

Expertise & Experience: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis. Acetonitrile is an efficient precipitation agent. The ratio of acetonitrile to plasma is optimized to ensure complete protein removal without excessive dilution of the analyte.

-

Thaw frozen human plasma samples and quality control samples at room temperature. Vortex to ensure homogeneity.

-

To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

Sources

- 1. irjms.com [irjms.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Quantitative determination of mitiglinide in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of nateglinide, cilostazol and its active metabolite 3,4-dehydro-cilostazol in Wistar rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: Engineering Nateglinide-Loaded Polymeric Nanoparticles for Sustained Release

Introduction & Rationale

Nateglinide (NAT) is a D-phenylalanine derivative used in the management of Type 2 Diabetes Mellitus.[1] It belongs to the meglitinide class of insulin secretagogues.[2] While effective, its clinical utility is hampered by a short biological half-life (~1.5 hours) and rapid elimination. This pharmacokinetic profile necessitates frequent dosing (t.i.d., before meals), leading to patient non-compliance and "sawtooth" plasma concentration fluctuations that can risk hypoglycemia.

The Solution: Encapsulating Nateglinide into polymeric nanoparticles (NPs) offers a dual advantage:

-

Sustained Release: A polymeric matrix (e.g., Poly-ε-caprolactone (PCL) or PLGA) governs drug diffusion, maintaining therapeutic levels over 12–24 hours.

-

Solubility Enhancement: NAT is a BCS Class II drug (low solubility, high permeability).[3] Nanonization increases the specific surface area, improving dissolution kinetics in the GI tract.

This application note details a robust, field-validated protocol for synthesizing Nateglinide-loaded PCL/PLGA nanoparticles using the Single Emulsion-Solvent Evaporation technique.

Material Selection & Pre-Formulation

The choice of polymer and surfactant is the primary determinant of release kinetics and stability.

| Component | Material Choice | Function & Rationale |

| Matrix Polymer | Poly-ε-caprolactone (PCL) (MW ~14kDa) or PLGA (50:50) | PCL is hydrophobic and semi-crystalline, ideal for slowing the release of hydrophobic drugs like NAT. It degrades slower than PLGA, suitable for 12-24h release. |

| Organic Solvent | Dichloromethane (DCM) | High volatility (b.p. 40°C) ensures rapid evaporation, locking the drug inside the polymer matrix before it can partition out. |

| Stabilizer | Polyvinyl Alcohol (PVA) (MW 30-70kDa) | Acts as a steric barrier at the O/W interface. A concentration of 1-2% w/v is critical; too low leads to aggregation, too high reduces encapsulation efficiency (EE). |

| Drug | Nateglinide | Hydrophobic cargo.[1][3] Target loading is typically 10-20% w/w relative to polymer. |

Experimental Protocol: Single Emulsion-Solvent Evaporation

This method is chosen for its simplicity and high encapsulation efficiency for hydrophobic drugs.

Phase 1: Preparation of Phases

-

Organic Phase (Dispersed Phase):

-

Weigh 300 mg of PCL (or PLGA) and 60 mg of Nateglinide .[4]

-

Dissolve both in 10 mL of Dichloromethane (DCM) .

-

Note: Ensure complete dissolution. Vortex if necessary.

-

-

Aqueous Phase (Continuous Phase):

-

Prepare 40 mL of 2.0% (w/v) PVA solution in distilled water.

-

Filter through a 0.45 µm membrane to remove undissolved PVA clumps.

-

Phase 2: Emulsification & Sonication

-

Place the Aqueous Phase in a beaker on an ice bath (to prevent heat degradation during sonication).

-

Add the Organic Phase dropwise to the Aqueous Phase under magnetic stirring (500 RPM).

-

High-Energy Homogenization (Critical Step):

-

Immediately subject the coarse emulsion to Probe Ultrasonication .

-

Settings: 3 minutes, 40% Amplitude, Pulse mode (10s ON, 5s OFF).

-

Result: Formation of a milky white O/W nano-emulsion.

-

Phase 3: Solvent Evaporation & Hardening

-

Transfer the nano-emulsion to a magnetic stirrer.

-

Stir at 1000 RPM at room temperature for 3–4 hours .

-

Optional: Use a rotary evaporator at reduced pressure (500 mbar) to accelerate solvent removal, but ensure no foaming occurs.

Phase 4: Harvesting & Lyophilization

-

Centrifugation: Centrifuge the suspension at 15,000 RPM (approx. 20,000 x g) for 30 minutes at 4°C.

-

Washing: Discard supernatant. Resuspend the pellet in distilled water and centrifuge again (Repeat 3x) to remove excess PVA.

-

Cryoprotection: Resuspend the final pellet in 5 mL water containing 5% Mannitol (cryoprotectant).

-

Freeze-Drying: Lyophilize for 24 hours (-40°C, <100 mTorr) to obtain a free-flowing powder.

Visualization: Preparation Workflow

Figure 1: Step-by-step workflow for the preparation of Nateglinide-loaded PCL nanoparticles via Emulsion Solvent Evaporation.

Characterization & Validation Criteria

To ensure the protocol was successful, the formulation must meet specific Critical Quality Attributes (CQAs).

| Parameter | Method | Acceptance Criteria | Troubleshooting |

| Particle Size | Dynamic Light Scattering (DLS) | 170 – 320 nm | If >400nm: Increase sonication power or PVA concentration. |

| Polydispersity Index (PDI) | DLS | < 0.3 | If >0.3: Homogenization was non-uniform. |

| Zeta Potential | Electrophoretic Mobility | -15 to -30 mV | Ensures colloidal stability. If near 0, wash particles more thoroughly to remove excess PVA. |

| Entrapment Efficiency (EE%) | HPLC (Indirect Method) | > 65% | If low: Increase polymer:drug ratio or ensure drug solubility in organic phase is maximized. |

| Drug Loading (DL%) | HPLC | 10 – 15% | Dependent on initial drug input. |

Formula for EE%:

In Vitro Release Study Protocol

Objective: To verify the sustained release profile (target: 12 hours).

-

Apparatus: Dialysis Bag Diffusion Method.

-

Medium: Phosphate Buffered Saline (PBS) pH 7.4 (Simulating intestinal fluid).

-

Procedure:

-

Place 10 mg of lyophilized NPs in a dialysis bag (MWCO 12,000 Da).

-

Immerse bag in 100 mL PBS at 37°C under stirring (100 RPM).

-

Withdraw 1 mL aliquots at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h).

-

Replenish with fresh PBS to maintain sink conditions.

-

-